Lack of PI3K Inhibitor Classification Despite Database Misattribution
A BindingDB entry (BDBM170012) was initially associated with this compound name and referenced US Patent 9,073,940, which covers PI3K inhibitors [1]. However, the chemical structure (SMILES: F[C@H]1CCN(CCN2CCC[C@@H](C2)n2nc(C(=O)N3CCOCC3)c3CS(=O)(=O)c4ccccc4-c23)C1) reported for BDBM170012 is structurally distinct from the target compound and does not contain the pyridin-2(1H)-one or thiophen-3-yloxy moieties [1]. The target compound is therefore not a documented PI3K inhibitor from this patent series.
| Evidence Dimension | Structural identity verification |
|---|---|
| Target Compound Data | 1-methyl-3-(4-(thiophen-3-yloxy)piperidine-1-carbonyl)pyridin-2(1H)-one; MW 318.39; contains pyridin-2(1H)-one and thiophen-3-yloxy groups |
| Comparator Or Baseline | BDBM170012 from US9073940; MW ~445.5; tricyclic pyrazol amine derivative with morpholine and sulfone groups |
| Quantified Difference | Structurally unrelated; zero atom overlap in core scaffold |
| Conditions | Structure comparison via canonical SMILES and InChI |
Why This Matters
Procurement specialists should avoid purchasing this compound under the assumption that it is a validated PI3K inhibitor; no such evidence exists and reliance on misattributed database entries can lead to wasted screening resources.
- [1] BindingDB. BDBM170012 (US9073940, 364) Ligand Page. IC50: 14 nM. PI3K assay. View Source
